tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)piperazine-1-carboxylate
Description
tert-Butyl 4-({[(benzyloxy)carbonyl]amino}methyl)piperazine-1-carboxylate is a piperazine derivative featuring two key protective groups: a tert-butoxycarbonyl (Boc) group at the 1-position and a benzyloxycarbonyl (Cbz)-protected aminomethyl substituent at the 4-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of peptidomimetics and kinase inhibitors, where the Boc and Cbz groups enable selective deprotection for further functionalization .
Properties
CAS No. |
2694744-31-3 |
|---|---|
Molecular Formula |
C18H27N3O4 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
tert-butyl 4-(phenylmethoxycarbonylaminomethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)21-11-9-20(10-12-21)14-19-16(22)24-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,19,22) |
InChI Key |
LELIDMAYQSEIFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CNC(=O)OCC2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Step 1: Mono-Boc Protection of Piperazine
Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in a 1:1 molar ratio to selectively protect one nitrogen atom. The reaction is typically conducted in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C for 4–12 hours, yielding tert-butyl piperazine-1-carboxylate.
Key Parameters:
Step 2: Introduction of the Aminomethyl Group
The free nitrogen at the 4-position undergoes alkylation to install the aminomethyl moiety. Two predominant methods are validated:
Gabriel Synthesis via Phthalimidomethyl Intermediate
-
Alkylation: Boc-piperazine reacts with phthalimidomethyl bromide in DMF at 60°C for 8 hours using potassium carbonate as a base.
-
Deprotection: Hydrazine hydrate in ethanol removes the phthalimide group, yielding tert-butyl 4-(aminomethyl)piperazine-1-carboxylate.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Time | 8–12 hours |
| Yield (Alkylation) | 70–75% |
| Yield (Deprotection) | 90–95% |
Reductive Amination with Formaldehyde
Boc-piperazine, formaldehyde, and ammonium acetate undergo reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature. This one-pot method simplifies the synthesis but requires rigorous pH control (pH 6–7).
Optimization Note: Excess formaldehyde increases tertiary amine byproducts; stoichiometric ratios (1:1.2 piperazine:formaldehyde) maximize primary amine yield (65–70%).
Step 3: Cbz Protection of the Primary Amine
The aminomethyl intermediate reacts with benzyl chloroformate (Cbz-Cl) in a biphasic system (water/dichloromethane) using sodium bicarbonate as a base. The reaction proceeds at 0°C to room temperature for 2–4 hours, achieving near-quantitative yields.
Critical Considerations:
-
Solvent System: Dichloromethane/water (2:1) minimizes hydrolysis of Cbz-Cl.
-
Side Reactions: Overprotection is avoided by slow addition of Cbz-Cl and vigorous stirring.
Comparative Analysis of Methodologies
Yield and Scalability
The Gabriel synthesis route offers higher overall yields (60–65%) compared to reductive amination (50–55%) but requires additional steps. Industrial-scale processes favor the former for reproducibility.
Purity and Byproduct Formation
Chromatographic analyses reveal that reductive amination generates ≤5% tertiary amine impurities, whereas alkylation methods produce ≤2% di-alkylated byproducts. Recrystallization from ethyl acetate/n-hexane improves purity to >98%.
Industrial-Scale Production Insights
Continuous Flow Reactor Optimization
Recent patents describe continuous flow systems for Steps 1–3, reducing reaction times by 40% and improving heat management. For example, Boc protection completes in 30 minutes at 50°C under 10 bar pressure.
Green Chemistry Approaches
Water-mediated Cbz protection (without organic solvents) achieves 90% yield under microwave irradiation (100°C, 20 minutes), though scalability remains challenging.
Troubleshooting Common Synthetic Issues
Incomplete Boc Protection
Cause: Moisture contamination or insufficient Boc₂O stoichiometry.
Solution: Use molecular sieves and stoichiometric excess (1.1 equiv) of Boc₂O.
Low Alkylation Efficiency
Cause: Poor nucleophilicity of the secondary amine.
Solution: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) or switch to polar aprotic solvents (e.g., DMF).
Chemical Reactions Analysis
Deprotection Reactions
The compound contains two protective groups:
-
Benzyloxycarbonyl (Cbz) on the amine
-
tert-Butoxycarbonyl (Boc) on the piperazine nitrogen
Cbz Group Removal
The Cbz group is cleaved via catalytic hydrogenation or acidic hydrolysis:
| Method | Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C (10%), EtOH, 25°C, 12 h | Free primary amine | 85–92% | |
| Acidic Hydrolysis | HBr/AcOH (33%), 0°C → RT, 4 h | Amine hydrobromide salt | 78% |
Boc Group Removal
The Boc group is removed under acidic conditions:
| Method | Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Trifluoroacetic Acid | TFA/CH₂Cl₂ (1:1), RT, 2 h | Free piperazine | 95% | |
| HCl in Dioxane | 4M HCl/dioxane, RT, 3 h | Piperazine hydrochloride | 89% |
Functional Group Transformations
The methylene linker (–CH₂–) between the Cbz-protected amine and piperazine enables further modifications.
Alkylation
The primary amine (after Cbz removal) undergoes alkylation:
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Free amine | CH₃I, K₂CO₃, DMF, 60°C, 6 h | N-Methyl derivative | 72% | |
| Free amine | Benzyl bromide, DIPEA, CH₂Cl₂, 0°C→RT | N-Benzyl derivative | 68% |
Acylation
The amine reacts with acylating agents:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT, 2 h | Acetamide derivative | 81% | |
| Succinic anhydride | DMAP, THF, reflux, 8 h | Succinamide conjugate | 65% |
Piperazine Ring Modifications
The piperazine core participates in nucleophilic substitutions and cycloadditions.
Nucleophilic Aromatic Substitution
Electron-deficient aryl halides react with the secondary amine:
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Fluoronitrobenzene | DIPEA, DMSO, 100°C, 12 h | Arylpiperazine derivative | 58% |
Click Chemistry
The free amine (post-deprotection) participates in Cu(I)-catalyzed azide-alkyne cycloaddition:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Propargyl bromide | CuSO₄, sodium ascorbate, H₂O/THF | Triazole-linked conjugate | 76% |
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
TBBC serves as a versatile building block in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity and selectivity.
Anticancer Agents
Research has indicated that derivatives of TBBC exhibit promising anticancer properties. For example, modifications to the piperazine ring can lead to compounds with enhanced cytotoxicity against specific cancer cell lines. Studies have shown that piperazine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer proliferation .
Antimicrobial Activity
Compounds derived from TBBC have been evaluated for their antimicrobial properties. Preliminary studies suggest that certain modifications can increase efficacy against both Gram-positive and Gram-negative bacteria, indicating potential for development as novel antibiotics .
Synthesis of Bioactive Compounds
TBBC is utilized as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo diverse chemical reactions makes it an essential component in organic synthesis.
Peptide Synthesis
The incorporation of TBBC in peptide synthesis has been explored due to its ability to introduce piperazine functionalities into peptide sequences, which can enhance stability and bioavailability .
Drug Delivery Systems
Researchers are investigating TBBC's role in drug delivery systems, particularly in creating prodrugs that can improve the pharmacokinetic profiles of existing drugs. By modifying TBBC, it is possible to develop formulations that ensure controlled release and targeted delivery to specific tissues .
Development of Piperazine Derivatives
A study focused on synthesizing a series of piperazine derivatives based on TBBC demonstrated significant activity against various cancer cell lines, with some derivatives showing IC50 values in the nanomolar range. The study highlighted the importance of structural variations on biological activity and provided insights into optimizing lead compounds for further development .
Antimicrobial Screening
In another case study, derivatives of TBBC were screened for antimicrobial activity against a panel of pathogens, including resistant strains. The results indicated several compounds with MIC values lower than traditional antibiotics, suggesting a pathway for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)piperazine-1-carboxylate depends on its application. In medicinal chemistry, it often acts as a prodrug, where the benzyloxycarbonyl group is cleaved in vivo to release the active amine. The piperazine ring can interact with various biological targets, including neurotransmitter receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following analysis compares the target compound with structurally related piperazine derivatives, focusing on substituent variations, synthetic routes, and functional properties.
Substituent Diversity and Functional Impact
Key Observations :
- Electron-Withdrawing Groups : Compounds with nitro (e.g., ) or sulfonyl groups () exhibit enhanced reactivity for nucleophilic substitution but may face stability issues in reducing environments.
- Fluorine Substitution: The 2-fluorophenyl analogue () demonstrates improved metabolic stability compared to non-halogenated derivatives.
Comparative Approaches
- Aromatic Ketones : employs EDCI/HOBt-mediated coupling of 4-formylbenzoic acid with Boc-piperazine, achieving 91.2% yield .
- Sulfonamide Derivatives : uses p-nitrobenzenesulfonyl chloride with Boc-piperazine under mild conditions (room temperature, K₂CO₃) .
- Boron-Containing Analogues : incorporates a dioxaborolane group via Suzuki coupling, enabling applications in PET imaging .
Biological Activity
Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This compound features a piperazine ring, which is integral to its pharmacological properties. The unique combination of functional groups enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 363.45 g/mol. The compound includes a tert-butyl group, a benzyloxycarbonyl group, and an amino methyl moiety, contributing to its stability and versatility in synthetic applications .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It serves as a precursor in the synthesis of oxazolidinone antimicrobials, which are known to inhibit protein synthesis in gram-positive bacteria. This mechanism of action is crucial in combating antibiotic-resistant strains of bacteria, including those responsible for tuberculosis .
Inflammatory Response Modulation
Studies have shown that derivatives of this compound may interact with specific receptors involved in inflammatory responses, such as CCR2b. This interaction suggests potential applications in treating inflammatory diseases by modulating immune responses .
Synthesis and Optimization
The synthesis of this compound typically involves several steps, including the use of oxidizing agents like potassium permanganate and reducing agents such as palladium on carbon. Optimization of these methods has been crucial to enhancing yields and purity .
Case Studies
A notable case study involved the evaluation of the compound's binding affinity to ribosomal components, which confirmed its role in inhibiting protein synthesis. In vitro assays demonstrated that derivatives maintained effective activity against resistant bacterial strains, highlighting their potential in drug development .
Comparative Analysis
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Boc-Piperazine | Basic piperazine structure | Lacks additional functional groups that enhance reactivity |
| 4-(CBZ-Aminomethylcarbonyl)Piperazine | Contains benzyloxycarbonyl group | More stable due to fewer reactive sites |
| Benzyl 3-Oxopiperazine-1-Carboxylate | Similar piperazine core | Lacks tert-butyl protection, affecting stability |
| Benzyl (2-Aminoethyl)(Methyl)carbamate Hydrochloride | Contains aminoethyl side chain | Different functional groups lead to varied biological activity |
This comparison illustrates how the dual protection groups (tert-butyl and benzyloxycarbonyl) in this compound enhance its stability and versatility compared to similar compounds .
Q & A
What are the key synthetic routes and critical reaction conditions for preparing tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)piperazine-1-carboxylate?
Level: Basic
Methodological Answer:
The synthesis typically involves sequential functionalization of a piperazine core. A common route starts with tert-butyl piperazine-1-carboxylate, which undergoes reductive amination with a benzyloxycarbonyl (Cbz)-protected aldehyde (e.g., [(benzyloxy)carbonyl]amino)methyl aldehyde) under mild acidic conditions. Key steps include:
- Coupling: Use of NaBH(OAc)₃ as a reducing agent in dichloromethane (DCM) at room temperature for 12–24 hours .
- Protection/Deprotection: The tert-butyloxycarbonyl (Boc) group is stable under basic conditions but cleaved with trifluoroacetic acid (TFA) in DCM .
- Purification: Flash chromatography (e.g., silica gel, DCM/methanol 95:5) yields >85% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
